(2E)-4-(dimethylamino)-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-enamide
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Overview
Description
(2E)-4-(dimethylamino)-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Preparation Methods
The synthesis of (2E)-4-(dimethylamino)-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding N,N-dimethylamino derivative. This intermediate is then reacted with methylamine and a suitable acylating agent, such as acryloyl chloride, under controlled conditions to yield the desired enamide.
Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the large-scale synthesis of this compound.
Chemical Reactions Analysis
(2E)-4-(dimethylamino)-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Addition: The double bond in the enamide can undergo addition reactions with electrophiles, such as halogens or hydrogen halides, to form addition products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(2E)-4-(dimethylamino)-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: Due to its unique structural properties, the compound is explored for use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biochemical assays to study its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s chemical reactivity makes it a valuable intermediate in the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-4-(dimethylamino)-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
(2E)-4-(dimethylamino)-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-enamide can be compared with other similar compounds, such as:
(2E)-4-(dimethylamino)-N-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-enamide: This compound lacks the 6-methyl group, which may affect its chemical reactivity and biological activity.
(2E)-4-(dimethylamino)-N-methyl-N-(6-methyl-1H-indol-1-yl)but-2-enamide:
(2E)-4-(dimethylamino)-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-quinolin-1-yl)but-2-enamide: The presence of a quinoline ring in this compound may result in distinct chemical and biological properties compared to the carbazole derivative.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-14-10-11-17-16(13-14)15-7-5-8-18(20(15)21-17)23(4)19(24)9-6-12-22(2)3/h6,9-11,13,18,21H,5,7-8,12H2,1-4H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQVWYWIBQOPRQ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3N(C)C(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3N(C)C(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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